5-Fluoro-2,7-diazaspiro[3.5]nonane
Description
5-Fluoro-2,7-diazaspiro[3.5]nonane is a bicyclic amine scaffold featuring a spirocyclic core with a fluorine atom at the 5-position. The fluorine substitution introduces electronegativity and metabolic stability, which may enhance binding affinity or pharmacokinetic properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C7H13FN2 |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
5-fluoro-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13FN2/c8-6-3-9-2-1-7(6)4-10-5-7/h6,9-10H,1-5H2 |
InChI Key |
NGEHSBYZBMVDGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C12CNC2)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Fluorinated Diamine Precursors
A common approach involves cyclizing a diamine precursor with a fluorinated substituent. For example:
- Linear Precursor Synthesis : A fluorinated diamine (e.g., 5-fluoro-2,7-diaminoheptane) is generated via nucleophilic substitution or fluorination of non-fluorinated analogs.
- Cyclization : Intramolecular nucleophilic attack forms the spirocyclic structure. Reagents such as phase-transfer catalysts (e.g., tetrabutylammonium salts) or iodide salts (e.g., KI) facilitate cyclization under mild conditions.
Example Reaction Conditions :
| Step | Reagents/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cyclization | DMF, KI, Phase-transfer catalyst | 70–100°C | >82% | |
| Acid scavenging | K₂CO₃ or NaHCO₃ | 25–50°C | N/A |
The use of acid-binding agents prevents side reactions (e.g., alkyl halide formation).
Fluorination of Spirocyclic Intermediates
Post-cyclization fluorination is an alternative strategy, leveraging electrophilic or nucleophilic fluorinating agents:
- Electrophilic Fluorination : Fluorinating agents like Selectfluor™ or NFSI introduce fluorine at position 5. This method requires directing groups to ensure regioselectivity.
- Nucleophilic Substitution : A halogenated intermediate (e.g., 5-chloro-2,7-diazaspiro[3.5]nonane) undergoes displacement with a fluorine source (e.g., KF or AgF).
Challenges :
Use of Boc-Protected Intermediates
Boc-protected derivatives (e.g., tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate) are frequently synthesized and deprotected to yield the free base.
Synthetic Workflow :
- Carboxylation : Introduce a carboxylic acid group at position 7.
- Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., DMAP).
- Deprotection : Remove the Boc group using TFA or HCl in dioxane.
Key Data :
| Step | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | DCM | 60–80% | |
| Deprotection | TFA | DCM | 90–95% |
Advanced Coupling Strategies
For complex derivatives (e.g., this compound linked to heterocycles), cross-coupling reactions are employed:
Suzuki-Miyaura Coupling
A brominated or iodinated spirocyclic core reacts with arylboronic acids under palladium catalysis. Example:
| Parameter | Details | |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | K₂CO₃ | |
| Solvent | Dioxane/H₂O | |
| Yield | 50–70% |
Acylation Reactions
The free amine at position 2 is acylated with acid chlorides or anhydrides. For example:
Critical Data Tables
Table 1: Summary of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization | Diamine → Spirocycle | High yield, scalable | Steric challenges |
| Post-Fluorination | Halogen → Fluorine | Flexibility | Low regioselectivity |
| Boc Protection | Carboxylation → Boc → Deprotection | Stability of intermediates | Multistep complexity |
Table 2: Reagent and Solvent Optimization
| Reaction | Optimal Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | KI, TBAB | DMF | 70–100°C | >82% |
| Fluorination | KF, CuI | DMSO | 80–100°C | 30–50% |
| Boc Protection | Boc₂O, DMAP | DCM | 0–25°C | 70–80% |
Case Studies and Research Outcomes
Boc-Deprotected Derivatives
tert-Butyl this compound-7-carboxylate (PubChem CID: 129964168) serves as a key intermediate. Deprotection with TFA yields the free amine, enabling further functionalization (e.g., amide bond formation).
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-Fluoro-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including as a ligand for sigma receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for sigma receptors, which are involved in various biological processes. The compound can modulate the activity of these receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Antitubercular Activity: Benzyl-substituted analogs (e.g., 2-benzyl derivatives) show potent inhibition of DprE1, a critical enzyme in mycobacterial cell wall synthesis. The nitro group in benzothiazinones is reduced to a nitroso intermediate that covalently binds Cys387 in DprE1 . Fluorine at C5 may similarly enhance target engagement through electronic effects or steric optimization.
- Sigma Receptor Modulation : Phenyl and benzyl substituents at N7 (e.g., compound 4b) confer high S1R affinity (Ki = 2.7 nM) and functional antagonism, while methyl groups (e.g., 2-methyl analog) exhibit weaker binding . Fluorine’s electronegativity could fine-tune receptor interactions, though experimental data are lacking.
- Synthetic Accessibility: Fluorination introduces challenges compared to alkyl/aryl substitutions. Standard routes involve Buchwald-Hartwig amination or alkylation (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a precursor) .
Functional and Pharmacological Differences
- Sigma Receptor Subtype Selectivity :
- Metabolic Stability: Fluorine reduces oxidative metabolism in aromatic systems (e.g., 5-fluorouracil vs. uracil) . This property may extend to 5-fluoro-2,7-diazaspiro[3.5]nonane, improving its half-life over non-fluorinated analogs.
Computational and Structural Insights
- Molecular modeling of 2,7-diazaspiro[3.5]nonane derivatives reveals that the spirocyclic core positions substituents optimally for target engagement. For S1R ligands, the basic amine interacts with Glu172, while hydrophobic groups (e.g., phenyl) occupy adjacent pockets .
Q & A
Q. What synthetic strategies are effective for introducing fluorine into the 2,7-diazaspiro[3.5]nonane scaffold?
Fluorine can be introduced via electrophilic fluorination or nucleophilic substitution. For example:
- Electrophilic fluorination : Use Selectfluor® or N-fluoropyridinium salts under inert conditions to target sp³-hybridized carbons.
- Nucleophilic displacement : Replace leaving groups (e.g., bromide or mesylate) with fluoride ions (e.g., KF or TBAF) in polar aprotic solvents like DMF at elevated temperatures (60–80°C).
Key considerations : Monitor regioselectivity using NMR and LC-MS to confirm fluorination at the 5-position. Optimize reaction time to avoid over-fluorination .
Q. How can Boc protection/deprotection be optimized during the synthesis of 2,7-diazaspiro[3.5]nonane derivatives?
- Protection : Use Boc₂O (di-tert-butyl dicarbonate) in THF or DCM with a catalytic base (e.g., DMAP) at 0°C to room temperature.
- Deprotection : Treat with 30% TFA in DCM for 4 hours at room temperature. Neutralize with TEA post-deprotection to prevent side reactions.
Data : Yields >85% are achievable with rigorous exclusion of moisture .
Q. What purification methods are recommended for isolating 5-fluoro-2,7-diazaspiro[3.5]nonane intermediates?
- Flash chromatography : Use silica gel with gradients of hexane/EtOAc (90:10 to 70:30) for non-polar intermediates.
- Recrystallization : For oxalate salts, dissolve in hot diethyl ether and precipitate by slow addition of oxalic acid.
Note : Purity >95% is confirmed via ¹H NMR and HPLC .
Advanced Research Questions
Q. How does fluorine substitution at the 5-position influence sigma receptor (S1R/S2R) binding affinity?
Fluorine’s electronegativity enhances hydrogen-bonding with Glu172 in S1R, improving affinity. Data :
| Compound | S1R Ki (nM) | S2R Ki (nM) |
|---|---|---|
| 4b (non-fluorinated) | 2.7 | 27 |
| 5b (fluorinated) | 13 | 102 |
| Fluorine reduces S2R selectivity but increases metabolic stability due to decreased CYP450 interactions . |
Q. What in vivo models are suitable for evaluating the antiallodynic effects of 5-fluoro derivatives?
- Mechanical hypersensitivity : Use the von Frey filament test in mice with neuropathic pain (e.g., sciatic nerve ligation).
- Dosing : Administer 20 mg/kg intraperitoneally; compare to BD-1063 (S1R antagonist, 40 mg/kg).
- Antagonist control : Co-administer PRE-084 (S1R agonist) to confirm S1R-mediated effects.
Outcome : Full reversal of hypersensitivity at 20 mg/kg indicates potent S1R antagonism .
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for spirocyclic derivatives?
- Molecular docking : Model interactions with S1R’s Glu172 and Lys176 residues. Fluorine’s electrostatic potential maps explain altered binding modes.
- MD simulations : Assess conformational stability of the spirocyclic core over 100 ns trajectories.
Finding : Fluorine induces a 15° tilt in the spiro ring, reducing S2R pocket compatibility .
Q. What strategies improve aqueous solubility of this compound for in vivo studies?
- Salt formation : Convert free base to oxalate or hydrochloride salts (e.g., Procedure F in ).
- Prodrug design : Introduce phosphate esters at the secondary amine; hydrolyze in vivo via phosphatases.
Data : Oxalate salts increase solubility by 10-fold (from 0.1 mg/mL to 1.2 mg/mL in PBS) .
Methodological Considerations
Q. How to validate regiochemical control during fluorination?
Q. What analytical techniques confirm spirocyclic integrity post-synthesis?
- ²D NMR (COSY, NOESY) : Verify through-space coupling between N7 and adjacent protons.
- HRMS : Match exact mass to theoretical values (e.g., C₉H₁₄FN₂: [M+H]+ = 179.1192) .
Contradiction Analysis
Q. Why do some 2,7-diazaspiro[3.5]nonane derivatives show divergent S1R/S2R selectivity despite structural similarity?
- Hypothesis : Substituent bulkiness (e.g., benzyl vs. phenethyl) alters access to S2R’s hydrophobic pocket.
- Testing : Synthesize analogs with varied substituents and measure Ki ratios.
Resolution : Phenethyl groups (e.g., AD178) reduce S2R affinity by 40% compared to benzyl (AD179), confirming steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
